Gsk-2018682
Overview
Description
GSK-2018682 is a small molecule drug . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) . It has the potential to be an effective treatment for multiple sclerosis (MS) .
Molecular Structure Analysis
The molecular formula of GSK-2018682 is C22H21ClN4O4 . The InChIKey is NFIGDBFIDKDNIG-UHFFFAOYSA-N . The CAS Registry number is 1034688-30-6 .Chemical Reactions Analysis
GSK-2018682 is a selective S1P1 receptor modulator . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs .Physical And Chemical Properties Analysis
The molecular weight of GSK-2018682 is 440.9 g/mol . The molecular formula is C22H21ClN4O4 .Scientific Research Applications
GSK-2018682 is a synthetic organic compound . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) and 5 (S1P5) . The compound has potential applications in the field of Immune System Diseases and Nervous System Diseases .
The primary application of GSK-2018682 is in the research of multiple sclerosis (MS) . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs, rendering them incapable of migrating to sites of inflammation and leading to lymphopenia .
In terms of experimental procedures, GSK-2018682 is typically administered orally . It has been found to be very effective in murine experimental autoimmune encephalomyelitis (EAE), an animal model of human MS . The compound is soluble to 100 mM in DMSO .
As for the outcomes, GSK-2018682 has completed Phase 1 clinical trials for the treatment of Relapsing Remitting Multiple Sclerosis (RRMS) . The trials evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of GSK-2018682 . The study also provided further evidence of the potential therapeutic dose-range by measuring the inhibitory effect of GSK-2018682 on Absolute Lymphocyte Counts (ALC) .
Safety And Hazards
Future Directions
GSK-2018682 has been investigated for the treatment of Multiple Sclerosis, Relapsing-Remitting . It has completed Phase 1 trials . The information obtained in these studies will help to establish the optimal dosing form for future studies, and also determine the effect of food on the pharmacokinetics of GSK-2018682 .
properties
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid | |
CAS RN |
1034688-30-6 | |
Record name | GSK-2018682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2018682 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2018682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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